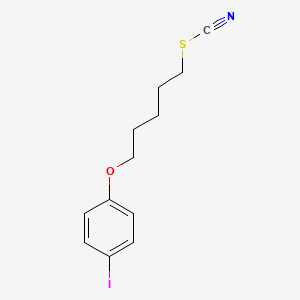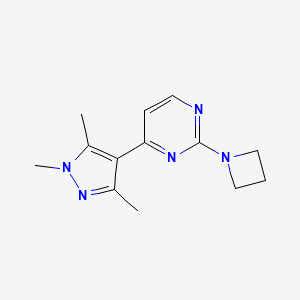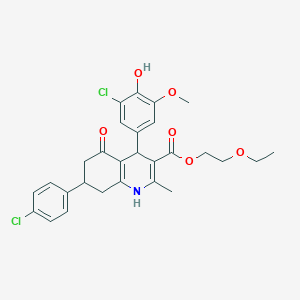
N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide, also known as K252a, is a natural product that belongs to the staurosporine family of alkaloids. It was first isolated from the fermentation broth of a soil bacterium, Nocardiopsis sp. in 1990. K252a has been extensively studied for its biological activities and potential therapeutic applications.
作用机制
N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide exerts its biological effects by binding to the ATP-binding site of protein kinases, thereby preventing the transfer of phosphate groups to target proteins. This results in the inhibition of downstream signaling pathways that are critical for cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to induce apoptosis (programmed cell death) in various cancer cell lines, inhibit angiogenesis (the formation of new blood vessels), and suppress the proliferation of smooth muscle cells. N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the advantages of using N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide in lab experiments is its specificity for protein kinases. It is a potent and selective inhibitor of several kinases, making it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide is its potential toxicity. It has been shown to induce apoptosis in non-cancerous cells at high concentrations, and caution should be exercised when using this compound in cell-based assays.
未来方向
There are several future directions for research on N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide. One area of interest is its potential use as a therapeutic agent for cancer. N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide has been shown to induce apoptosis in cancer cells and may be useful in combination with other chemotherapy agents. Another area of interest is its neuroprotective effects. N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide has been shown to protect neurons from oxidative stress and may be useful in the treatment of neurodegenerative diseases. Finally, further studies are needed to determine the potential side effects of N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide and to develop safer and more effective analogs of this compound.
合成方法
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide is a complex process that involves several steps. The first step is the synthesis of the intermediate compound, 2-amino-5-tert-butyl-3-isoxazolecarboxylic acid. This compound is then converted to the key intermediate, 5-tert-butyl-3-(4-chlorobenzoyl)isoxazole, which is further transformed to N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide. The synthesis of N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide is challenging and requires expertise in organic chemistry.
科学研究应用
N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide has been widely used in scientific research as a tool to investigate the molecular mechanisms underlying various biological processes. It is a potent inhibitor of protein kinases, including receptor tyrosine kinases (RTKs) and serine/threonine kinases. N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide has been shown to inhibit the activity of several RTKs, including the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR). It has also been demonstrated to inhibit the activity of several serine/threonine kinases, including protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase II (CaMKII).
属性
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-14(2,3)11-8-12(17-19-11)16-13(18)9-4-6-10(15)7-5-9/h4-8H,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJSLXRFHRTBEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649427 |
Source


|
| Record name | N-(5-tert-Butyl-1,2-oxazol-3-yl)-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-4-chlorobenzamide | |
CAS RN |
853994-49-7 |
Source


|
| Record name | N-(5-tert-Butyl-1,2-oxazol-3-yl)-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)-1,2-propanediol](/img/structure/B5234226.png)

amino]methyl}benzamide](/img/structure/B5234242.png)
![7-benzoyl-11-(2-furyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5234258.png)

![N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5234276.png)
![methyl 4-chloro-3-[(4-iodobenzoyl)amino]benzoate](/img/structure/B5234278.png)
![N-{3-[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide](/img/structure/B5234282.png)
![N-(4-chloro-2-methylphenyl)-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5234283.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide](/img/structure/B5234293.png)
![10-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5234302.png)
![3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid](/img/structure/B5234311.png)